molecular formula C9H10ClNO B1359112 6-chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine CAS No. 56346-38-4

6-chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine

Cat. No. B1359112
CAS RN: 56346-38-4
M. Wt: 183.63 g/mol
InChI Key: WLHMXOOGZCCTFM-UHFFFAOYSA-N
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Description

6-Chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine (CMD) is a heterocyclic organic compound that has been studied extensively in the past few decades due to its potential applications in a variety of fields. CMD is a five-membered ring compound composed of a nitrogen atom, two oxygen atoms, one chlorine atom and one methyl group. This compound is used in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. In addition, CMD has been found to have potential applications in biochemistry, medicine, and other areas of scientific research.

Scientific Research Applications

Synthesis and Structural Studies

  • A study by Gao et al. (2015) involved the synthesis of N-dichloroacetyl-3,4-dihydro-3-methyl-6-chloro-2H-1,4-benzoxazine and its characterization, including its crystal structure determined by single-crystal X-ray diffraction (Gao, Qu, Ye, & Fu, 2015).

Hydrolysis Studies

  • Iwanami et al. (1964) synthesized derivatives including 6-chloro-2-oxo-3-ethoxycarbonylmethylene-3,4-dihydro-2H-1,4-benzoxazine and studied their hydrolysis with hydrochloric acid, contributing to understanding their chemical behavior and tautomerism (Iwanami, Kenjo, Nishibe, Kajiura, & Isoyama, 1964).

Antibacterial Activity

  • Kadian et al. (2012) explored the antibacterial properties of various analogues, including {(6-chloro-3-oxo-3,4-dihydro-2H-1,4benzoxazin-2-yl)acetic acid}, demonstrating significant activity against multiple bacterial strains (Kadian, Maste, & Bhat, 2012).

Serotonin-3 Receptor Antagonists

  • Research by Kuroita et al. (1996) included the design and synthesis of 6-chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine-8-carboxamide derivatives, evaluating their potential as serotonin-3 (5-HT3) receptor antagonists (Kuroita, Sakamori, & Kawakita, 1996).

Biological Activity Studies

Photochemical Transformation

  • Marubayashi et al. (1992) discovered a unique photochemical reaction of methyl 6-chloro-3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzoxazine-8-carboxylate producing β-lactam compounds, contributing to the understanding of photochemistry of this compound (Marubayashi, Ogawa, Kuroita, Hamasaki, & Ueda, 1992).

properties

IUPAC Name

6-chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO/c1-6-5-12-9-3-2-7(10)4-8(9)11-6/h2-4,6,11H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLHMXOOGZCCTFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C(N1)C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00615274
Record name 6-Chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00615274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine

CAS RN

56346-38-4
Record name 6-Chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00615274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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